![molecular formula C7H10O3 B071515 Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI) CAS No. 166762-22-7](/img/structure/B71515.png)
Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)” is a chemical compound with the molecular formula C7H10O3 . It is a derivative of cyclopropanecarboxaldehyde, which has the molecular formula C4H6O .
Synthesis Analysis
The synthesis of cyclopropanecarboxaldehyde involves several steps. One method involves the reaction of [Ni (cod) (2)] (cod = 1,5-cyclooctadiene) and PBu (3) to form eta (2)-enonenickel complexes . Another method involves the preparation of a cyclopropylidene tetralone, which undergoes an enantioselective palladium-catalyzed [3+2] TMM cycloaddition to provide a chiral spiro-fused cyclopentene .Molecular Structure Analysis
The molecular structure of cyclopropanecarboxaldehyde can be represented by the InChI string: InChI=1S/C4H6O/c5-3-4-1-2-4/h3-4H,1-2H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving cyclopropanecarboxaldehyde are complex and varied. For instance, it can be used in the synthesis of eta (2)-enonenickel complexes . It can also undergo an enantioselective palladium-catalyzed [3+2] TMM cycloaddition to form a chiral spiro-fused cyclopentene .Physical And Chemical Properties Analysis
Cyclopropanecarboxaldehyde is a liquid at room temperature . It has a refractive index of n20/D 1.4298 (lit.) . Its boiling point is 98-101 °C (lit.) , and its density is 0.938 g/mL at 25 °C (lit.) . The compound has a molecular weight of 70.09 .Safety And Hazards
Cyclopropanecarboxaldehyde is classified as a flammable liquid (Flam. Liq. 2) and skin corrosive (Skin Corr. 1B) . It has a flash point of 7 °C (closed cup) . The safety precautions include avoiding ignition sources, wearing protective equipment, and handling the compound in a well-ventilated area .
Eigenschaften
IUPAC Name |
[(1S,2R)-2-formylcyclopropyl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(9)10-4-7-2-6(7)3-8/h3,6-7H,2,4H2,1H3/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETVGNKAFWGXPK-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CC1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1C[C@H]1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,2R)-2-formylcyclopropyl]methyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

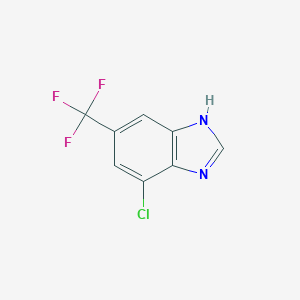
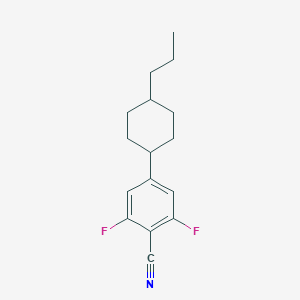
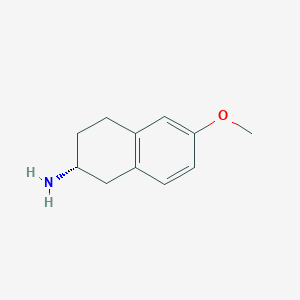
![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)
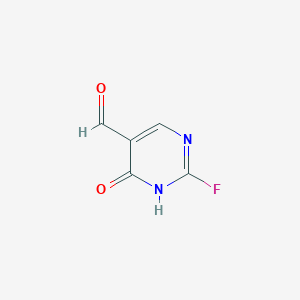
![Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)](/img/structure/B71449.png)
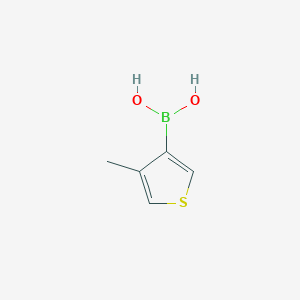
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)
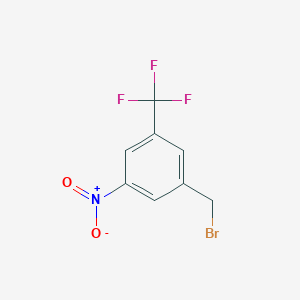
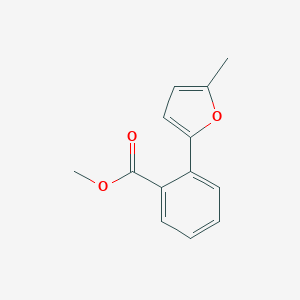
![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)


